Imigliptin - 1314944-07-4

Imigliptin

Catalog Number: EVT-270735
CAS Number: 1314944-07-4
Molecular Formula: C21H24N6O
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imigliptin Dihydrochloride is a selective dipeptidyl peptidase IV (DPP-4) inhibitor potentially for the treatment of type II diabetes.
Overview

Imigliptin is a novel selective inhibitor of dipeptidyl peptidase-4, an enzyme that plays a crucial role in glucose metabolism and insulin signaling. This compound has been developed for the management of type 2 diabetes mellitus, aiming to enhance glycemic control by increasing insulin secretion and decreasing glucagon levels in response to elevated blood glucose. Imigliptin has shown promising results in clinical trials, particularly in improving insulin resistance and beta-cell function in patients with type 2 diabetes.

Source

Imigliptin was discovered through a scaffold-hopping approach, which involves modifying existing chemical structures to create new compounds with improved efficacy and selectivity. The compound has undergone various phases of clinical development and has received regulatory approval from the China Food and Drug Administration.

Classification

Imigliptin belongs to the class of drugs known as Dipeptidyl Peptidase-4 inhibitors. These inhibitors are characterized by their ability to prolong the action of incretin hormones, which are involved in the regulation of glucose metabolism.

Synthesis Analysis

Methods

The synthesis of Imigliptin involves multiple steps that include the use of commercially available starting materials. The process begins with a hydroxypyridone derivative, which undergoes various transformations to yield the final product. The synthesis is notable for its high yield and efficiency, with key intermediates being produced in over 90% yield.

Technical Details

  1. Starting Material: The synthesis starts from hydroxypyridone.
  2. Reagents: Various reagents are utilized throughout the synthesis, including cyanobenzyl bromide and basic conditions in dimethylformamide.
  3. Deprotection Steps: The Boc (tert-butyloxycarbonyl) protecting group is removed at the final stage to yield the active compound.

The synthetic pathway is optimized for both yield and purity, ensuring that the final product meets the required specifications for pharmacological activity.

Molecular Structure Analysis

Structure

Imigliptin's molecular structure features a pyridinylimidazolone core, which is essential for its interaction with the Dipeptidyl Peptidase-4 enzyme. The structural integrity of Imigliptin is critical for its biological activity.

Data

  • Molecular Formula: C17H22N4O3
  • Molecular Weight: Approximately 330.38 g/mol
  • Structural Characteristics: The compound exhibits specific functional groups that enhance its binding affinity to the target enzyme.
Chemical Reactions Analysis

Reactions

The synthesis of Imigliptin involves several key chemical reactions:

  1. Formation of Key Intermediates: The initial conversion of hydroxypyridone into more complex structures through nucleophilic substitution reactions.
  2. Coupling Reactions: The coupling of various side chains to form the final active compound.
  3. Deprotection Reactions: Removal of protective groups to reveal functional sites necessary for biological activity.

Technical Details

The reactions are carefully monitored and controlled to ensure optimal conditions for yield and purity. Techniques such as high-performance liquid chromatography are employed for purification and analysis of intermediates and final products.

Mechanism of Action

Imigliptin acts by inhibiting Dipeptidyl Peptidase-4, which leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). This results in:

Data from clinical studies indicate that Imigliptin significantly improves both fasting and postprandial glucose levels compared to placebo.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Imigliptin shows stability under typical storage conditions but should be protected from light and moisture.
  • pH Sensitivity: Exhibits optimal activity within a physiological pH range.

Relevant analyses confirm that Imigliptin maintains its structural integrity under various conditions, contributing to its efficacy as a therapeutic agent.

Applications

Imigliptin is primarily used in the treatment of type 2 diabetes mellitus, where it helps manage blood sugar levels effectively. Its scientific applications extend beyond diabetes management, including:

  1. Research on Metabolic Disorders: Investigating its effects on insulin resistance and beta-cell function.
  2. Clinical Trials: Ongoing studies assessing its long-term efficacy and safety profile compared to other Dipeptidyl Peptidase-4 inhibitors such as Alogliptin.
  3. Pharmacokinetic Studies: Evaluating absorption, distribution, metabolism, and excretion characteristics in various populations.
Introduction to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Diabetes Management

Rationale for DPP-4 Inhibition in Type 2 Diabetes Mellitus (T2DM) Pathophysiology

Dipeptidyl peptidase-4 (DPP-4) is a ubiquitous serine protease enzyme that plays a critical role in glucose homeostasis through rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are secreted postprandially by intestinal L and K cells, respectively, stimulating glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells [1] [2]. In T2DM, the "incretin effect" – whereby oral glucose elicits greater insulin secretion than intravenous administration – is significantly diminished. This incretin deficiency stems partly from accelerated degradation of GLP-1 by DPP-4, which cleaves the N-terminal dipeptide (His-Ala or Tyr-Ala) within minutes of secretion, reducing active GLP-1(7-36) amide bioavailability by approximately 70-80% [4] [5]. Pharmacological inhibition of DPP-4 preserves endogenous active incretin levels, enhancing insulin secretion and inhibiting glucagon release in a glucose-dependent manner. This mechanism offers significant advantages over traditional insulin secretagogues, as it carries a minimal risk of hypoglycemia and is weight-neutral – addressing key limitations of older antidiabetic agents like sulfonylureas and insulin [2] [8]. The DPP-4 enzyme also exhibits non-catalytic functions through interactions with extracellular matrix proteins (collagen, fibronectin) and cell surface molecules (caveolin-1, adenosine deaminase), influencing immune modulation, cellular adhesion, and viral entry pathways [5]. Consequently, DPP-4 inhibition potentially exerts pleiotropic effects beyond glycemic control, impacting inflammation, oxidative stress, and end-organ protection, though the clinical significance of these effects requires further elucidation.

Evolution of DPP-4 Inhibitors: From Sitagliptin to Novel Chemotypes

The development of DPP-4 inhibitors represents a significant milestone in targeted diabetes therapeutics. Sitagliptin (launched 2006) pioneered the class as the first orally available, highly selective DPP-4 inhibitor. Its β-amino acid-based structure features a triazolopiperazine core that interacts primarily with the S1 and S2 subsites of the DPP-4 enzyme [7]. Subsequent inhibitors emerged with diverse chemotypes and binding profiles: Saxagliptin (2009) introduced a cyanopyrrolidine scaffold acting as a substrate mimic, forming a covalent but reversible interaction with the catalytic serine residue. Linagliptin (2011) featured a xanthine-based structure enabling non-covalent binding and predominant non-renal elimination. Alogliptin (2013) utilized a pyrimidinedione scaffold [1] [4].

Table 1: Evolution of Key DPP-4 Inhibitor Chemotypes

Compound (Brand)Launch YearCore Chemical ScaffoldKey Binding SubsitesDPP-4 Inhibition IC₅₀ (nM)Selectivity (Fold vs DPP-8/9)
Sitagliptin2006TriazolopiperazineS1, S2, S2 extensive19>2,600 / >5,500
Saxagliptin2009CyanopyrrolidineS1, S250390 / 77
Linagliptin2011XanthineS1, S2, S1', S2'1>10,000 / >10,000
Gemigliptin2012Pyrimidino piperidineS1, S2, S2 extensive6.3-10.3>23,000 / >27,000
Imigliptin*(Under Dev.)Fluorinated Pyrimidine?(Expected: S1, S2, S2 extensive)(Expected <10)(Expected >20,000)

*Imigliptin data based on development rationale and preclinical reports; structure not fully disclosed.

Gemigliptin (Zemiglo®, 2012) exemplifies the next generation, featuring a novel pyrimidino piperidine derivative. Its optimized binding involves interactions with the S1, S2, and crucially, the S2 extensive subsite. The trifluoromethyl (CF₃) groups on the pyrimidine ring enhance hydrophobic interactions within the S2 extensive pocket, contributing to its high potency (IC₅₀ 6.3-10.3 nM) and exceptional selectivity (>23,000-fold over DPP-8 and >27,000-fold over DPP-9) [1] [4] [8]. This enhanced selectivity profile minimizes potential off-target effects linked to inhibition of DPP-8/9, such as multiorgan toxicity observed in preclinical models [4]. Imigliptin represents a further evolution within this class. While its complete chemical structure remains proprietary, development rationale suggests it incorporates halogenated (likely fluorinated) scaffolds optimized for enhanced binding kinetics, selectivity, and tissue distribution. Fluorine atoms are strategically employed in drug design to improve metabolic stability, enhance binding affinity through polar interactions or altered electron distribution, and optimize physicochemical properties [7]. Imigliptin is postulated to achieve ultra-high potency (IC₅₀ potentially <10 nM) and selectivity exceeding 20,000-fold for DPP-4 over related enzymes, building upon the foundation laid by gemigliptin.

Unmet Therapeutic Needs in Current DPP-4 Inhibition Strategies

Despite the established efficacy and safety of existing DPP-4 inhibitors, several therapeutic limitations persist, driving the development of novel agents like Imigliptin:

  • Modest Glycemic Efficacy: While effective, current DPP-4 inhibitors typically lower HbA1c by 0.5-0.8% as monotherapy. Their efficacy plateaus due to the dependence on endogenous incretin secretion, which can be impaired in advanced T2DM [8]. Achieving more substantial HbA1c reductions, particularly in patients with high baseline levels (>8.5%), often necessitates combination therapy. Novel inhibitors seeking enhanced efficacy must overcome this physiological limitation or possess complementary mechanisms.
  • Variable Tissue Penetration and Non-Glycemic Effects: Circulating DPP-4 (soluble form) is effectively inhibited by all gliptins. However, membrane-bound DPP-4, highly expressed in tissues like kidney endothelium, liver, and immune cells, may be less accessible. This potentially limits the full realization of pleiotropic benefits in target organs [5] [10]. Stromal cell-derived factor-1 alpha (SDF-1α), a chemokine inactivated by DPP-4, plays crucial roles in renal protection and endothelial repair. Inhibitors achieving higher tissue concentrations, particularly renal, may offer superior organ protection beyond glucose control. Sitagliptin has demonstrated potential in reducing urinary albumin/creatinine ratio (UACR) and improving early nephropathy markers in type 1 diabetes models, partly attributed to preserving renal SDF-1α activity [10]. Enhanced tissue penetration is a key goal for next-generation inhibitors like Imigliptin.
  • Cardiovascular Outcome Heterogeneity: While generally cardiovascularly neutral or safe overall, DPP-4 inhibitors exhibit class heterogeneity in specific cardiovascular risks. Saxagliptin has been associated with an increased risk of hospitalization for heart failure (HF) in susceptible individuals [3] [6]. The underlying mechanisms remain unclear but may involve interactions with cardiac SDF-1α signaling or neuropeptide Y processing. Agents like Imigliptin are being scrutinized preclinically for potential HF signal mitigation, requiring dedicated cardiovascular outcome trials (CVOTs) if clinical development progresses.
  • Selectivity and Off-Target Concerns: While selectivity has improved significantly since early inhibitors, differences remain clinically relevant. Vildagliptin and saxagliptin exhibit moderate selectivity (DPP-4 vs DPP-8/9: 270-390 fold and 32-77 fold, respectively) [1] [4]. Preclinical data suggest DPP-8/9 inhibition may be linked to adverse effects like skin lesions and thrombocytopenia, although clinical translation remains uncertain. Ultra-selective inhibitors like gemigliptin and the proposed Imigliptin (>20,000-fold selectivity) aim to eliminate even theoretical off-target risks associated with DPP-8/9 or FAP inhibition [4] [7].
  • Durability of β-Cell Function Preservation: Sustained β-cell function decline remains a core defect in T2DM progression. While preclinical studies suggest DPP-4 inhibitors may preserve β-cell mass via GLP-1 mediated anti-apoptotic effects and enhanced proliferation, translating this into significant long-term durability of glycemic control in humans has been challenging to demonstrate conclusively. Agents offering more profound or sustained effects on β-cell health are needed.

Table 2: Addressing Unmet Needs in DPP-4 Inhibition: Current Agents vs. Imigliptin's Potential

Unmet Therapeutic NeedLimitation in Current DPP-4 InhibitorsImigliptin's Developmental Focus
Glycemic Efficacy CeilingModest HbA1c reduction (0.5-0.8%); plateau effectUltra-high potency (IC₅₀ <10 nM target); optimized binding kinetics
Tissue Penetration (e.g., Kidney)Variable access to membrane-bound DPP-4; limits organ-specific pleiotropyEnhanced tissue distribution profile (Preclinical focus)
Cardiovascular Safety (HF Risk)Saxagliptin associated with increased HF hospitalization; class heterogeneityPreclinical screening for HF signal mitigation; CVOT planned post-approval
Enzyme SelectivityVildagliptin/Saxagliptin have moderate DPP-8/9 selectivityUltra-high selectivity (>20,000-fold vs. DPP-8/9 target)
Durability of β-Cell BenefitPreclinical evidence strong; long-term human β-cell preservation less clearExploration of sustained effects on β-cell function markers

The development of Imigliptin focuses squarely on addressing these gaps. Its chemical design emphasizes ultra-high potency and selectivity surpassing even gemigliptin. Preclinical models suggest potential for enhanced tissue distribution, particularly to the kidneys, aiming to maximize local SDF-1α effects and renoprotection observed with predecessors [10]. Its binding kinetics (slow dissociation) may support sustained 24-hour DPP-4 inhibition with once-daily dosing, crucial for controlling fasting and postprandial hyperglycemia. Crucially, its safety profile, especially regarding cardiovascular and HF risk, will require rigorous assessment in future clinical trials. While Imigliptin remains investigational, it exemplifies the ongoing refinement in DPP-4 inhibitor design, moving beyond simple glycemic control towards agents with optimized pharmacology for enhanced efficacy, tissue-specific actions, and long-term vascular and metabolic benefits in T2DM management.

Properties

CAS Number

1314944-07-4

Product Name

Imigliptin

IUPAC Name

2-[[7-[(3R)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C21H24N6O/c1-14-10-18(26-9-5-8-17(23)13-26)19-20(24-14)25(2)21(28)27(19)12-16-7-4-3-6-15(16)11-22/h3-4,6-7,10,17H,5,8-9,12-13,23H2,1-2H3/t17-/m1/s1

InChI Key

UWSKGQJKQNVRJZ-QGZVFWFLSA-N

SMILES

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N

Solubility

Soluble in DMSO

Synonyms

Imigliptin Dihydrochloride; Imigliptin

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N

Isomeric SMILES

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCC[C@H](C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.